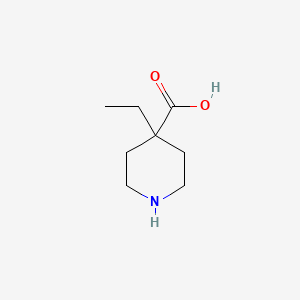

4-Ethylpiperidine-4-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKKAGIATNDDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylpiperidine-4-carboxylic Acid: A Key Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. Within this class, Cα,Cα-disubstituted amino acids represent a frontier in drug design, offering conformational rigidity that can enhance binding affinity and selectivity for biological targets. This guide provides an in-depth technical overview of 4-Ethylpiperidine-4-carboxylic acid, a prime example of such a scaffold. We will explore its structural characteristics, a robust synthetic pathway with mechanistic insights, and its strategic application in modern drug development for researchers, scientists, and pharmaceutical professionals.

Physicochemical and Structural Characterization

4-Ethylpiperidine-4-carboxylic acid is a non-proteinogenic, cyclic amino acid. Its structure is defined by a piperidine ring substituted at the 4-position with both an ethyl group and a carboxylic acid. This arrangement creates a quaternary α-carbon, a key feature that imparts significant conformational constraint.

Key Structural Features and Their Implications:

-

Quaternary α-Carbon: The presence of two non-hydrogen substituents on the α-carbon (the carbon adjacent to the carboxyl group) sterically hinders rotation around the Cα-N and Cα-C bonds. This rigidity is highly desirable in drug design as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

-

Zwitterionic Nature: Like other amino acids, this molecule can exist as a zwitterion, with a protonated piperidine nitrogen (pKa ~10-11) and a deprotonated carboxylate group (pKa ~2-3). This influences its solubility, crystal packing, and interaction with biological systems.

-

Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to its parent compound, piperidine-4-carboxylic acid (isonipecotic acid). This modification can be crucial for enhancing permeability across biological membranes, including the blood-brain barrier.[1]

Physicochemical Properties

A summary of the key properties for the hydrochloride salt of 4-Ethylpiperidine-4-carboxylic acid is presented below.

| Property | Value | Source |

| IUPAC Name | 4-Ethylpiperidine-4-carboxylic acid hydrochloride | - |

| CAS Number | 1269053-68-0 | [2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.68 g/mol | [2] |

| Canonical SMILES | CCC1(CCNCC1)C(=O)O | - |

| Hazard Classification | Irritant | [2] |

Synthesis and Mechanistic Rationale

The synthesis of 4-Ethylpiperidine-4-carboxylic acid is not a trivial one-step process. A robust and logical pathway involves the α-alkylation of a suitably protected piperidine-4-carboxylate precursor, followed by hydrolysis. This multi-step approach provides high control over the final structure.

Synthetic Workflow: α-Ethylation of N-Boc-ethyl isonipecotate

A common and effective strategy begins with commercially available Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).[3][4] The workflow involves three key stages: protection, alkylation, and deprotection/hydrolysis.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1269053-68-0 Cas No. | 4-Ethylpiperidine-4-carboxylic acid hydrochloride | Matrix Scientific [matrixscientific.com]

- 3. guidechem.com [guidechem.com]

- 4. Ethyl 4-Piperidinecarboxylate | 1126-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 4-Ethylpiperidine-4-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. Within this privileged class of heterocyclic compounds, 4-Ethylpiperidine-4-carboxylic acid emerges as a significant building block in medicinal chemistry. Its unique disubstituted pattern at the 4-position offers a strategic advantage in the design of novel therapeutics, providing a scaffold for intricate molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in the development of next-generation pharmaceuticals.

Core Molecular Attributes of 4-Ethylpiperidine-4-carboxylic Acid

A clear understanding of the fundamental physicochemical properties of 4-Ethylpiperidine-4-carboxylic acid is paramount for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 90204-94-7 | [1] |

| Alternate Names | 1-Ethylisonipecotic Acid, 1-Ethyl-4-piperidinecarboxylic Acid | [1] |

Synthesis of 4-Ethylpiperidine-4-carboxylic Acid: A Practical Approach

The synthesis of 4-Ethylpiperidine-4-carboxylic acid is most commonly achieved through the N-alkylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This method is favored for its reliability and straightforward execution.

Conceptual Synthesis Workflow

The underlying principle of this synthesis is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an ethylating agent. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of 4-Ethylpiperidine-4-carboxylic acid via N-alkylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-Ethylpiperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid (1 equivalent)

-

Ethyl iodide (1.1 equivalents)

-

Potassium carbonate (K2CO3) (2.5 equivalents)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-4-carboxylic acid in anhydrous DMF.

-

Addition of Base: Add potassium carbonate to the solution and stir the suspension at room temperature.

-

Alkylation: Slowly add ethyl iodide to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-70°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Dilute the filtrate with water and wash with diethyl ether to remove any unreacted ethyl iodide.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Ethylpiperidine-4-carboxylic acid.

-

Purification (if necessary): The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group and a quartet for the methylene protons. The protons of the piperidine ring will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carboxylic acid carbon, as well as distinct signals for the carbons of the ethyl group and the piperidine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching band, and C-H stretching bands for the aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (157.21 g/mol ).

Applications in Drug Development and Medicinal Chemistry

4-Ethylpiperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a key component in numerous drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[2]

Role as a Versatile Building Block

The presence of both a secondary amine and a carboxylic acid functional group (in the precursor) allows for orthogonal chemical modifications. The nitrogen atom can be functionalized through various reactions such as alkylation, acylation, and reductive amination, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it an invaluable tool for creating libraries of compounds for high-throughput screening in drug discovery programs.[3]

Application in the Synthesis of Fentanyl Analogues

The 4,4-disubstituted piperidine core is a key structural feature of potent synthetic opioids like fentanyl and its analogues. While not a direct precursor to fentanyl itself, 4-Ethylpiperidine-4-carboxylic acid represents a class of intermediates used in the synthesis of novel analgesic compounds with potentially improved therapeutic profiles, such as higher potency and reduced side effects. The synthesis of these complex molecules often involves multi-step sequences where the piperidine derivative is a central component.[4]

Caption: A conceptual workflow illustrating the use of 4-Ethylpiperidine-4-carboxylic acid as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API).

Conclusion

4-Ethylpiperidine-4-carboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points make it an ideal starting material for the creation of complex molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such key intermediates will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

Ivanović, M., Micović, I., Joksović, M., & Dosen-Mićović, L. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 70(6), 793-801. [Link]

-

Kaur, M., & Singh, M. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(7), 3049-3062. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 19). Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on modern drug discovery.[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in the development of contemporary therapeutics. We will delve into the synthetic strategies employed to access this privileged scaffold, dissect the intricate mechanisms of action of key piperidine-containing drugs, and analyze the critical structure-activity relationships that govern their pharmacological profiles. Furthermore, this guide will present detailed experimental protocols and workflows, offering field-proven insights into the practical aspects of discovery and development. Through a synthesis of technical accuracy and practical application, this document aims to serve as an invaluable resource for professionals engaged in the art and science of drug creation.

The Enduring Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine motif is a recurring structural feature in a vast array of clinically successful drugs, spanning a wide spectrum of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4] Its enduring appeal to medicinal chemists can be attributed to a unique combination of physicochemical properties that enhance "druggability." The presence of the piperidine ring can favorably modulate a molecule's lipophilicity and water solubility, properties that are critical for oral bioavailability and distribution within the body.[4] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[3] Furthermore, the conformational flexibility of the piperidine ring allows it to adapt to the steric demands of diverse binding pockets, enhancing potency and selectivity.[3] From a pharmacokinetic perspective, the piperidine scaffold is generally associated with good metabolic stability, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) profiles and often reduced toxicity.[4]

Synthetic Avenues to Piperidine Derivatives: A Chemist's Toolkit

The construction of the piperidine ring and its derivatives is a well-trodden path in organic synthesis, with a rich history of established methods and a continuous drive for innovation. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and widely employed methods for the synthesis of piperidines is the catalytic hydrogenation of substituted pyridines.[1] This approach offers a straightforward means of accessing a variety of piperidine derivatives, provided the requisite pyridine starting materials are available.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

-

Catalyst Preparation: In a high-pressure autoclave, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)) to the reaction mixture.

-

Reaction Setup: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove any residual air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 50-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by distillation or column chromatography.

The Stork Enamine Alkylation: Building Complexity

The Stork enamine alkylation is a powerful and versatile method for the α-alkylation of ketones and aldehydes, and it has found significant application in the synthesis of complex piperidine-containing molecules.[3] This reaction proceeds through the formation of an enamine intermediate, which then acts as a nucleophile to attack an electrophile.

Experimental Protocol: Stork Enamine Alkylation for the Synthesis of a 2-Substituted Piperidinone

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the starting piperidinone (1.0 eq), a secondary amine such as pyrrolidine or morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

-

Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

-

Alkylation: Cool the reaction mixture to room temperature and add the alkylating agent (e.g., an alkyl halide) (1.1 eq). Stir the reaction at room temperature or with gentle heating until the starting enamine is consumed, as monitored by TLC.

-

Hydrolysis: Add water to the reaction mixture and stir to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-substituted piperidinone.

Piperidine Derivatives in Action: A Showcase of Therapeutic Triumphs

The versatility of the piperidine scaffold is best illustrated by the diverse array of successful drugs that incorporate this structural motif. Here, we examine the synthesis, mechanism of action, and pharmacological properties of three prominent examples.

Donepezil: A Pillar in Alzheimer's Disease Therapy

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) and is a first-line treatment for the symptomatic management of Alzheimer's disease.[2][5]

Synthesis of Donepezil:

The synthesis of donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction of the resulting enone.[6]

Mechanism of Action:

Alzheimer's disease is characterized by a deficit in cholinergic neurotransmission.[6] Donepezil's primary mechanism of action is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][7] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling and improving cognitive function in Alzheimer's patients.[2][6]

Caption: Mechanism of action of Donepezil in a cholinergic synapse.

Methylphenidate: A Stimulant for Focus and Attention

Methylphenidate, sold under trade names such as Ritalin and Concerta, is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[8][9]

Synthesis of Methylphenidate:

A common synthetic route to methylphenidate involves the reaction of 2-chloropyridine with phenylacetonitrile, followed by hydrolysis of the nitrile, reduction of the pyridine ring, and subsequent esterification.[10][11]

Mechanism of Action:

Methylphenidate's therapeutic effects are primarily mediated through its action on the dopamine and norepinephrine systems in the brain.[12][13] It functions as a dopamine and norepinephrine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[12][13] This blockade leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling, which are crucial for attention, focus, and executive function.[9]

Caption: Mechanism of action of Methylphenidate in a dopaminergic synapse.

Fentanyl: A Potent Opioid Analgesic

Fentanyl is a powerful synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine.[14]

Synthesis of Fentanyl:

The synthesis of fentanyl can be achieved through several routes, with the "Siegfried method" being a commonly cited clandestine approach. This method involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline to form an imine, which is then reduced and acylated.[15][16]

Mechanism of Action:

Fentanyl exerts its analgesic effects by acting as a potent agonist at the μ-opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[14] Activation of these receptors leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, closure of N-type voltage-gated calcium channels, and opening of calcium-dependent inwardly rectifying potassium channels. The net effect is a reduction in neuronal excitability and the inhibition of ascending pain pathways, resulting in profound analgesia.

Caption: Signaling pathway of Fentanyl upon binding to the μ-opioid receptor.

Structure-Activity Relationships (SAR): Fine-Tuning a Privileged Scaffold

The piperidine ring serves as a versatile template that can be extensively modified to optimize the pharmacological properties of a drug candidate. Structure-activity relationship (SAR) studies are crucial for understanding how subtle changes in the chemical structure of a piperidine derivative can impact its potency, selectivity, and pharmacokinetic profile.

Table 1: Structure-Activity Relationship of Fentanyl Analogs

| Analog | Modification on Piperidine Ring | Relative Potency (Morphine = 1) | Key SAR Insight |

| Fentanyl | 4-anilido-N-phenethyl | 50-100 | The 4-anilido and N-phenethyl groups are critical for high potency.[14] |

| Alfentanil | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | 10-20 | Introduction of the tetrazole group and methoxymethyl substituent modifies potency and pharmacokinetics. |

| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 500-1000 | Replacement of the phenyl ring with a thienyl group significantly enhances potency. |

| Remifentanil | Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate | 100-200 | The ester linkage allows for rapid metabolism by plasma esterases, resulting in a very short duration of action. |

| Carfentanil | Methyl 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | ~10,000 | The addition of a methyl ester at the 4-position dramatically increases potency. |

Note: Relative potencies are approximate and can vary depending on the assay and animal model used.

Pharmacokinetic Profiles of Key Piperidine-Containing Drugs

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical factors for its clinical efficacy and safety.

Table 2: Pharmacokinetic Parameters of Selected Piperidine Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |

| Donepezil | ~100[17] | 96[18] | ~70[5][18] | CYP2D6, CYP3A4, glucuronidation[18] |

| Methylphenidate | 11-52 (oral) | 10-33 | 2-3 | Primarily by carboxylesterase 1 (CES1)[13] |

| Fentanyl | Highly variable (route-dependent) | 80-85 | 2-4 (IV) | Primarily by CYP3A4[19] |

Experimental Workflows in Piperidine-Based Drug Discovery

The discovery and development of novel piperidine-containing drugs involve a series of well-defined experimental workflows, from initial hit identification to lead optimization and preclinical evaluation.

High-Throughput Screening (HTS) for GPCR Ligands

Given that many piperidine derivatives target G-protein coupled receptors (GPCRs), high-throughput screening (HTS) is a cornerstone of the initial discovery phase.[20][21]

Experimental Protocol: A Generic HTS Workflow for GPCRs

-

Assay Development:

-

Select a suitable cell line expressing the target GPCR.

-

Develop a robust and sensitive assay to measure receptor activation, such as a calcium flux assay for Gq-coupled receptors or a cAMP assay for Gs/Gi-coupled receptors.[21]

-

Optimize assay conditions (e.g., cell density, reagent concentrations, incubation times) to achieve a good signal-to-noise ratio and a Z'-factor > 0.5.

-

-

Compound Library Screening:

-

Prepare a library of piperidine derivatives at a fixed concentration (e.g., 10 µM) in multi-well plates.

-

Dispense the cells into the assay plates.

-

Add the compound library to the cells and incubate for a predetermined time.

-

Measure the assay signal using a plate reader.

-

-

Hit Identification and Confirmation:

-

Identify "hits" as compounds that produce a signal significantly above a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).

-

Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (EC50 or IC50).

-

-

Secondary Assays and Lead Optimization:

-

Subject the confirmed hits to secondary assays to evaluate their selectivity against other GPCRs and assess their mechanism of action.

-

Initiate a lead optimization campaign to improve the potency, selectivity, and ADME properties of the most promising hits through iterative chemical synthesis and biological testing.

-

In Vitro Cytotoxicity Assessment

Assessing the potential toxicity of drug candidates early in the discovery process is crucial. In vitro cytotoxicity assays provide a rapid and cost-effective means of evaluating a compound's effect on cell viability.[22][23]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion: The Ever-Expanding Universe of Piperidine Derivatives

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutics. Its inherent "drug-like" properties, coupled with the ever-evolving toolkit of synthetic organic chemistry, ensure its continued prominence in medicinal chemistry. As our understanding of disease biology deepens and new biological targets are identified, the versatile piperidine ring will undoubtedly be at the forefront of the next generation of innovative medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively harness the power of this privileged heterocyclic system in their quest to address unmet medical needs.

References

-

Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved from [Link]

-

Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Retrieved from [Link]

-

Fentanyl analogs: structure-activity-relationship study - PubMed. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

-

Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved from [Link]

-

Viewing a reaction path diagram — Cantera 3.2.0 documentation. Retrieved from [Link]

-

News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022, April 6). Retrieved from [Link]

- US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents.

- US6844440B2 - Process for the preparation of donepezil - Google Patents.

-

DOT Language - Graphviz. (2024, September 28). Retrieved from [Link]

-

Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

-

Graphviz tutorial - YouTube. (2021, January 13). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ARICEPT Oral Solution - accessdata.fda.gov. Retrieved from [Link]

-

An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. (2014, September 18). Retrieved from [Link]

-

Fentanyl Analogs: Structure-Activity-Relationship Study | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Enantioselective method of synthesizing methylphenidate and derivatives - myExperiment. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PubMed Central. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

-

Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (2018, October 7). Retrieved from [Link]

-

A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC - PubMed Central. (2024, November 22). Retrieved from [Link]

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PubMed Central. Retrieved from [Link]

-

Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease - PubMed. Retrieved from [Link]

-

Short Synthesis of Methylphenidate and Its p-Methoxy Derivative - ResearchGate. (2007, December 4). Retrieved from [Link]

-

Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Retrieved from [Link]

-

DOT language for graph - Jack Q @ GitHub. (2017, May 30). Retrieved from [Link]

-

Synthesis of fentanyl and acetylthiofentanyl. Yields reflect the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation | Organic Process Research & Development - ACS Publications. Retrieved from [Link]

-

An Overview of High Throughput Screening at G Protein Coupled Receptors. Retrieved from [Link]

- CN1733728A - A New Process for the Synthesis of Donepezil - Google Patents.

-

Guide to Flowcharts in Graphviz - Sketchviz. Retrieved from [Link]

-

High-Throughput GPCR Assay Development - Agilent. (2021, February 2). Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]

-

Piperidine - Wikipedia. Retrieved from [Link]

-

comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms - Semantic Scholar. (2022, November 15). Retrieved from [Link]

-

Electroanalysis of Fentanyl and Its New Analogs: A Review - MDPI. (2022, January 5). Retrieved from [Link]

-

Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding - AIR Unimi. Retrieved from [Link]

-

High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing). Retrieved from [Link]

-

Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion - OSTI.GOV. Retrieved from [Link]

-

The pharmacology of donepezil: A new treatment of Alzheimer's disease - ResearchGate. (2025, August 4). Retrieved from [Link]

-

Possible Control of Phenethyl Bromide as a List I Chemical - Regulations.gov. (2024, October 28). Retrieved from [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

-

Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. Retrieved from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 1). Retrieved from [Link]

- WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents.

-

Separating Prescription From Illicit Fentanyl - Pharmacy Times. (2018, October 29). Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 7. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 11. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. osti.gov [osti.gov]

- 14. mdpi.com [mdpi.com]

- 15. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 16. regulations.gov [regulations.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 21. eurekaselect.com [eurekaselect.com]

- 22. kosheeka.com [kosheeka.com]

- 23. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-Alkylation of Piperidine-4-Carboxylate

Welcome to the technical support center for the optimization of N-alkylation of piperidine-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of this common yet challenging synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of piperidine-4-carboxylate. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.

Issue 1: Low or No Product Formation

Question: My N-alkylation of ethyl piperidine-4-carboxylate with an alkyl bromide is showing very low conversion, even after prolonged reaction time. What are the likely causes and how can I improve the yield?

Answer: Low conversion in N-alkylation reactions of piperidine derivatives can stem from several factors, primarily related to insufficient reactivity of the nucleophile or the electrophile, or suboptimal reaction conditions.

-

Insufficient Basicity: The reaction between a secondary amine like piperidine-4-carboxylate and an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1][2]

-

Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA, Hünig's base).[1][2] For substrates sensitive to strong bases, a milder base like sodium bicarbonate (NaHCO₃) can be employed.[2] In some instances, particularly with less reactive systems, a stronger base such as sodium hydride (NaH) might be necessary.[1][3]

-

-

Poor Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is directly related to the stability of the leaving group.

-

Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[2] The order of reactivity for common halides is I > Br > Cl.

-

-

Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the SN2 transition state, slowing down the reaction.[2]

-

Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this barrier.[2] Alternatively, using a more reactive alkylating agent (e.g., switching from a bromide to a triflate) can also be effective.

-

-

Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

Experimental Workflow for Optimizing a Sluggish N-Alkylation

Caption: Troubleshooting workflow for low conversion in N-alkylation.

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Question: I am observing a significant amount of a water-soluble byproduct in my reaction, which I suspect is the quaternary ammonium salt. How can I minimize this over-alkylation?

Answer: The formation of a quaternary ammonium salt is a common side reaction where the desired N-alkylated tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts with another equivalent of the alkylating agent.[4]

-

Control of Stoichiometry: This is the most critical factor. An excess of the alkylating agent will drive the reaction towards the quaternary salt.[1][3]

-

Solution: Use the piperidine-4-carboxylate as the limiting reagent or a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[2] A slow addition of the alkylating agent using a syringe pump can also help maintain a low concentration of the alkylating agent and favor mono-alkylation.[1][4]

-

-

Reactivity of the Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation.[4]

-

Solution: If possible, consider using a less reactive alkylating agent. If a highly reactive agent is necessary, careful control of stoichiometry and reaction temperature is crucial.

-

Protocol to Minimize Over-alkylation

Materials:

-

Piperidine-4-carboxylate derivative (1.1 eq)

-

Alkyl halide (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

-

Anhydrous acetonitrile (MeCN) or DMF

-

Round-bottom flask with a magnetic stir bar

-

Syringe pump (recommended)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the piperidine-4-carboxylate derivative and anhydrous solvent.

-

Add the base (e.g., K₂CO₃).

-

Begin stirring the solution at room temperature.

-

Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours, preferably using a syringe pump.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, filter the mixture to remove the insoluble base.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Issue 3: Ester Hydrolysis

Question: My reaction is carried out under basic conditions and I am concerned about the hydrolysis of the carboxylate ester. How can I prevent this?

Answer: Ester hydrolysis is a valid concern when using strong bases or aqueous basic workups.

-

Choice of Base: Strong bases like NaOH or KOH in the presence of water will readily hydrolyze the ester.

-

Protecting Groups: If the ester is particularly sensitive, or if subsequent reaction steps are harsh, temporary protection of the carboxylic acid may be necessary.

-

Solution: A tert-butyl ester can be used as it is stable to many basic conditions and can be removed later with acid (e.g., TFA).[5]

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of piperidine-4-carboxylate?

A1: The N-alkylation of a secondary amine like piperidine-4-carboxylate with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Q2: Are there alternative methods to direct alkylation with alkyl halides?

A2: Yes, several alternative methods can be advantageous depending on the substrate and desired product.

-

Reductive Amination: This is a powerful and often milder alternative that avoids the formation of quaternary ammonium salts.[1] The piperidine-4-carboxylate is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][7][8] This method is highly versatile and generally provides clean reactions with good yields.

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidines, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a highly effective method.[9][10][11] It involves the coupling of an amine with an aryl halide or triflate.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields, especially for sluggish reactions.[12][13]

Q3: How do I choose the right combination of base and solvent?

A3: The choice of base and solvent is interdependent and critical for success. The following table summarizes common combinations and their typical applications.

| Base | Solvent(s) | Typical Use Case & Considerations |

| K₂CO₃ | DMF, MeCN | General purpose, mild, and inexpensive. Good for most standard alkylations.[1] |

| DIPEA | MeCN, DCM | Non-nucleophilic organic base, useful for sensitive substrates.[2][3] |

| NaH | THF, DMF | Strong, non-nucleophilic base for deprotonating less nucleophilic amines. Requires anhydrous conditions.[1] |

| Cs₂CO₃ | DMF, MeCN | More soluble and often more effective than K₂CO₃, particularly for challenging alkylations. |

Q4: Can I use phase-transfer catalysis for this reaction?

A4: Yes, phase-transfer catalysis (PTC) is an excellent technique for N-alkylation. It allows for the use of inexpensive inorganic bases (like NaOH or K₂CO₃) in a biphasic system (e.g., water/toluene). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), transports the hydroxide or carbonate ion into the organic phase to deprotonate the piperidinium salt, facilitating the reaction. This method can be safer, more environmentally friendly, and easier to scale up.[14][15]

General Reductive Amination Workflow

Caption: Workflow for N-alkylation via reductive amination.

References

-

Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. [Link]

-

Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. [Link]

-

Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (2021). RSC Publishing. [Link]

-

Piperidine, 1-ethyl-. (n.d.). Organic Syntheses. [Link]

-

Alkylation Strategy on piperidine‐4 carboxylate. (n.d.). ResearchGate. [Link]

-

An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]

-

N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed. [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications. [Link]

-

Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). SpringerLink. [Link]

-

Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

-

Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern Medical Center. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]

-

The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. [Link]

-

ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. (2025). ResearchGate. [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. [Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2025). ResearchGate. [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). PubMed Central. [Link]

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (n.d.). MDPI. [Link]

-

Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025). ResearchGate. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). GO-Bio. [Link]

-

One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.). Semantic Scholar. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

-

Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube. [Link]

-

ChemInform Abstract: Microwave‐Assisted Regioselective N‐Alkylation of Cyclic Amidines. (n.d.). Semantic Scholar. [Link]

-

Piperidine. (n.d.). Wikipedia. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]

-

Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. (n.d.). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 7. sanad.iau.ir [sanad.iau.ir]

- 8. m.youtube.com [m.youtube.com]

- 9. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Synthesis of 4-Ethylpiperidine-4-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Ethylpiperidine-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.

Introduction

4-Ethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis can be approached through several routes, each with its own set of potential challenges and side reactions. This guide will focus on two common synthetic strategies, outlining the critical steps and providing solutions to frequently encountered problems.

Route 1: Alkylation of N-Boc-4-cyanopiperidine

This route involves the protection of the piperidine nitrogen, followed by alkylation at the 4-position, and subsequent hydrolysis of the nitrile and deprotection.

Route 2: Dieckmann Condensation Approach

This strategy relies on an intramolecular cyclization of a diester to form the piperidine ring, followed by further functional group manipulations.

Below, we address specific issues you might encounter in a question-and-answer format, supplemented with detailed protocols and mechanistic diagrams.

Part 1: Troubleshooting Guide & FAQs

Route 1: Alkylation of N-Boc-4-cyanopiperidine

Question 1: During the ethylation of N-Boc-4-cyanopiperidine, I am observing a significant amount of starting material and a new, more polar spot on my TLC. What could be the issue?

Answer: This is a common issue that can arise from a few factors. The primary suspect for the new, more polar spot is the formation of a quaternary ammonium salt, which indicates over-alkylation at the piperidine nitrogen. Although the Boc-protecting group significantly reduces the nucleophilicity of the nitrogen, it doesn't completely eliminate it, especially under forcing conditions.

Causality and Troubleshooting:

-

Excess Alkylating Agent: Using a large excess of ethyl iodide or ethyl bromide can drive the reaction towards the formation of the quaternary salt.

-

Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the ethyl halide. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]

-

-

Strong Base/High Temperature: While a strong base is needed to deprotonate the C-H bond at the 4-position, harsh conditions can also promote N-alkylation.

-

Solution: Employ a strong but non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (-78 °C) to favor C-alkylation.[2]

-

-

Incomplete Reaction: The presence of starting material suggests that the deprotonation or alkylation is not going to completion.

-

Solution: Ensure your reagents and solvents are anhydrous, as moisture will quench the strong base. Allow the reaction to stir for a sufficient time at low temperature before quenching.

-

| Parameter | Recommendation | Rationale |

| Base | LDA or LHMDS | Strong, non-nucleophilic bases that favor C-deprotonation. |

| Temperature | -78 °C | Minimizes side reactions, including N-alkylation. |

| Ethyl Halide | 1.1 - 1.2 equivalents | Reduces the risk of over-alkylation. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for reactions with strong bases. |

Question 2: The hydrolysis of my N-Boc-4-cyano-4-ethylpiperidine is sluggish, and I'm getting a mixture of the carboxylic acid and the corresponding amide. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis of the nitrile is a frequent obstacle. The formation of the amide intermediate is the first step, and forcing conditions are often required for the second step to yield the carboxylic acid.

Causality and Troubleshooting:

-

Insufficiently Harsh Conditions: Nitrile hydrolysis to a carboxylic acid typically requires strong acidic or basic conditions and elevated temperatures.

-

Solution (Basic Hydrolysis): A mixture of sodium hydroxide or potassium hydroxide in a high-boiling solvent like ethylene glycol, heated to reflux, is often effective. Be aware that prolonged heating can potentially lead to side reactions.

-

Solution (Acidic Hydrolysis): Refluxing with a strong mineral acid such as concentrated HCl or H2SO4 is another option. However, this will also cleave the Boc protecting group. If you wish to retain the Boc group, basic hydrolysis is preferred.

-

-

Steric Hindrance: The bulky tert-butyl group of the Boc protector and the ethyl group at the 4-position can sterically hinder the approach of the hydroxide or hydronium ion to the nitrile carbon.

-

Solution: Increase the reaction time and/or temperature to overcome the steric barrier. Microwave-assisted hydrolysis can sometimes accelerate this transformation.

-

Question 3: During the final Boc-deprotection step with TFA, I am seeing some charring and the formation of multiple unidentified byproducts. What is causing this and how can I get a cleaner product?

Answer: The tert-butyl carbocation generated during the acidic cleavage of the Boc group is highly reactive and can lead to side reactions, especially if nucleophiles are present or if the reaction is run at elevated temperatures.

Causality and Troubleshooting:

-

Reactive Cation Trapping: The tert-butyl cation can alkylate the piperidine nitrogen or other nucleophilic sites on your molecule or in the reaction mixture.

-

Solution: Use a cation scavenger. A common and effective scavenger is triethylsilane (TES) or anisole, which will react with the tert-butyl cation to form stable byproducts.

-

-

High Concentration of Acid/High Temperature: Using a high concentration of a strong acid like TFA or heating the reaction can promote side reactions and decomposition.

Route 2: Dieckmann Condensation Approach

Question 4: My Dieckmann condensation of N-benzyl-bis(2-ethoxycarbonylethyl)amine is giving a low yield of the desired β-keto ester. What are the likely side reactions?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation that can be plagued by side reactions if not performed under optimal conditions. The most common side reaction is intermolecular condensation, leading to polymeric material, and cleavage of the β-keto ester product.[4]

Causality and Troubleshooting:

-

Intermolecular Condensation: If the concentration of the starting material is too high, the enolate of one molecule can react with the ester of another molecule, leading to polymers instead of the desired cyclic product.

-

Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the diester to a suspension of the base in the solvent.

-

-

Reverse Claisen Condensation: The β-keto ester product can undergo cleavage by the alkoxide base, which is the reverse of the condensation reaction.[4]

-

Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of sodium ethoxide. The reaction should also be quenched by the addition of acid after the initial cyclization to neutralize the base and prevent the reverse reaction.

-

-

Base Incompatibility: Using sodium ethoxide as a base can lead to transesterification if your starting material is not an ethyl ester.

-

Solution: Match the alkoxide base to the ester (e.g., sodium ethoxide for ethyl esters) or use a non-alkoxide base like NaH.

-

Question 5: The hydrolysis and decarboxylation of my ethyl 1-benzyl-4-oxopiperidine-3-carboxylate results in a complex mixture of products. How can I achieve a clean conversion to 1-benzyl-4-piperidone?

Answer: The hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid can be a sensitive step. Side reactions can include incomplete hydrolysis, incomplete decarboxylation, and degradation of the piperidone ring under harsh conditions.

Causality and Troubleshooting:

-

Incomplete Hydrolysis/Decarboxylation: Insufficient heating or reaction time can lead to a mixture of starting material, the β-keto acid, and the final product.

-

Solution: A common procedure is to reflux the β-keto ester with aqueous acid (e.g., 6M HCl) for several hours. The progress of the reaction can be monitored by the evolution of CO2.

-

-

Ring Opening/Degradation: The piperidone ring can be susceptible to degradation under strongly acidic or basic conditions at high temperatures.

-

Solution: Use the mildest conditions that still effect the desired transformation. Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times.

-

Question 6: I am having trouble with the Wolff-Kishner reduction of the 4-oxo group. My yields are low, and I am isolating a significant amount of an azine byproduct.

Answer: The Wolff-Kishner reduction, while effective for converting ketones to methylene groups, can have side reactions, with azine formation being a prominent one.[5] This occurs when the intermediate hydrazone reacts with another molecule of the starting ketone.

Causality and Troubleshooting:

-

Azine Formation: This side reaction is favored by the presence of excess ketone relative to hydrazine.[5]

-

Solution: Use a sufficient excess of hydrazine. The Huang-Minlon modification, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol with a catalytic amount of base and distilling off the water formed, is a highly effective way to drive the reaction to completion and minimize azine formation.

-

-

Incomplete Reaction: The reaction requires high temperatures to proceed to completion.

-

Solution: Ensure the reaction temperature is maintained at a high enough level (typically 180-200 °C) to facilitate the decomposition of the hydrazone and the loss of N2 gas.

-

Part 2: Experimental Protocols & Visualizations

Route 1: Alkylation of N-Boc-4-cyanopiperidine

Step 1: Ethylation of N-Boc-4-cyanopiperidine

-

To a solution of N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add ethyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 2: Hydrolysis of N-Boc-4-cyano-4-ethylpiperidine

-

To a solution of N-Boc-4-cyano-4-ethylpiperidine (1.0 eq) in ethylene glycol, add NaOH (5.0 eq).

-

Heat the mixture to reflux (approx. 190 °C) and stir for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with concentrated HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

Step 3: Deprotection of N-Boc-4-ethylpiperidine-4-carboxylic acid

-

Dissolve N-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of TFA and DCM at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

-

Dissolve the residue in a minimal amount of water and adjust the pH to ~9 with aqueous NaOH.

-

Extract with DCM to remove any organic impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Sources

Technical Support Center: Synthesis of 4-Ethylpiperidine-4-carboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylpiperidine-4-carboxylic acid. It is designed to address common challenges, improve yield, and ensure the synthesis of a high-purity final product.

Introduction

4-Ethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield and purity. This guide will focus on a common and effective synthetic route: the alkylation of an N-protected 4-cyanopiperidine followed by hydrolysis of the nitrile functionality. We will explore the critical parameters of each step, provide detailed protocols, and offer troubleshooting solutions to frequently encountered issues.

Synthetic Strategy Overview

The most prevalent and scalable approach to synthesizing 4-Ethylpiperidine-4-carboxylic acid involves a two-step process. This strategy provides a high degree of control and generally results in good overall yields.

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a protecting group on the piperidine nitrogen?

A1: The piperidine nitrogen is a nucleophilic secondary amine. Without a protecting group, it can compete with the desired C-alkylation at the 4-position, leading to N-alkylation as a significant side product. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of alkylation and can be readily removed during the final acidic hydrolysis step or in a separate deprotection step.

Q2: What is the role of a strong base like Lithium Diisopropylamide (LDA) in the alkylation step?

A2: The proton on the carbon at the 4-position of N-Boc-4-cyanopiperidine is weakly acidic. A very strong, non-nucleophilic base like LDA is required to deprotonate this carbon, forming a carbanion. This carbanion is a potent nucleophile that can then react with an electrophile, such as ethyl iodide, to form the desired carbon-carbon bond.

Q3: Can I use a different base for the alkylation?

A3: While other strong bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) can be used, LDA is often preferred due to its high basicity, solubility in common organic solvents at low temperatures, and its bulky nature which minimizes side reactions. Weaker bases are generally insufficient to achieve complete deprotonation, leading to low yields.

Q4: What are the advantages and disadvantages of acidic versus basic hydrolysis of the nitrile?

A4:

-

Acidic Hydrolysis (e.g., with HCl or H₂SO₄): This method has the advantage of often simultaneously cleaving the Boc protecting group and hydrolyzing the nitrile in a single step.[1][2] However, it can sometimes lead to the formation of stable amide intermediates if the reaction is not driven to completion.

-

Basic Hydrolysis (e.g., with NaOH or KOH): This method effectively hydrolyzes the nitrile to the carboxylate salt.[1][3] A subsequent acidification step is required to protonate the carboxylate and obtain the free carboxylic acid. The Boc group is generally stable to basic conditions, so a separate deprotection step with acid would be necessary.

Q5: My final product is difficult to purify. What is the best method?

A5: 4-Ethylpiperidine-4-carboxylic acid is a zwitterionic amino acid at its isoelectric point, which can make it challenging to handle. Purification is typically achieved by crystallization. After hydrolysis and any necessary pH adjustments, the product can often be precipitated from an aqueous solution or a mixed solvent system (e.g., water/isopropanol or water/ethanol) by carefully adjusting the pH to its isoelectric point. Washing the crystalline product with a cold solvent will help remove impurities.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in the alkylation step | 1. Incomplete deprotonation. | - Ensure your LDA is freshly prepared or properly titrated. - Use a slight excess of LDA (1.1-1.2 equivalents). - Perform the deprotonation at a sufficiently low temperature (-78 °C) to maintain the stability of the carbanion. |

| 2. Insufficiently reactive ethylating agent. | - Use ethyl iodide instead of ethyl bromide for higher reactivity. - Ensure the ethyl iodide is fresh and free of inhibitors. | |

| 3. Reaction quenched by moisture. | - Use anhydrous solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |

| Formation of N-ethylated byproduct | Incomplete protection of the piperidine nitrogen. | - Ensure complete conversion to the N-Boc protected starting material before proceeding with alkylation. |

| Incomplete nitrile hydrolysis | 1. Insufficient reaction time or temperature. | - For acidic hydrolysis, ensure reflux conditions are maintained for an adequate period (monitor by TLC or LC-MS). - For basic hydrolysis, higher temperatures and longer reaction times may be necessary. |

| 2. Formation of a stable amide intermediate. | - If using acidic hydrolysis, consider switching to a stronger acid or higher concentration. - Alternatively, a two-step hydrolysis (acidic then basic, or vice versa) might be necessary. | |

| Difficulty in isolating the final product | 1. Incorrect pH for precipitation. | - The product is a zwitterion. Determine the isoelectric point (pI) experimentally by slowly adding acid or base to the crude solution and observing the pH at which maximum precipitation occurs. |

| 2. Product is too soluble in the chosen solvent. | - Concentrate the solution to induce precipitation. - Try adding a co-solvent in which the product is less soluble (e.g., isopropanol, acetone) to an aqueous solution of the product. - Cool the solution to a lower temperature to decrease solubility. | |

| Final product is an oil or gum | Presence of impurities or residual solvent. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Re-dissolve the oil in a minimal amount of a polar solvent and attempt recrystallization by slow addition of a less polar co-solvent. |

Experimental Protocols

Step 1: Synthesis of N-Boc-4-cyano-4-ethylpiperidine

Caption: Workflow for the alkylation step.

Materials:

-

N-Boc-4-cyanopiperidine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Ethyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add N-Boc-4-cyanopiperidine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-cyano-4-ethylpiperidine.

Step 2: Synthesis of 4-Ethylpiperidine-4-carboxylic acid (Acidic Hydrolysis)

Materials:

-

N-Boc-4-cyano-4-ethylpiperidine

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

1,4-Dioxane (optional, as a co-solvent)

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Isopropanol or Ethanol (for crystallization)

Procedure:

-

To a round-bottom flask, add N-Boc-4-cyano-4-ethylpiperidine (1.0 eq).

-

Add a 6 M aqueous solution of HCl or H₂SO₄. 1,4-Dioxane can be added as a co-solvent to improve solubility if needed.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a concentrated NaOH solution to a pH of approximately 7. The product will precipitate as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration and wash with cold water, followed by a cold organic solvent like isopropanol or ethanol.

-

Dry the solid under vacuum to yield 4-Ethylpiperidine-4-carboxylic acid.

Data Summary

| Parameter | Alkylation Step | Hydrolysis Step (Acidic) |

| Starting Material | N-Boc-4-cyanopiperidine | N-Boc-4-cyano-4-ethylpiperidine |

| Key Reagents | LDA, Ethyl Iodide | Concentrated HCl or H₂SO₄ |

| Solvent | Anhydrous THF | Water / 1,4-Dioxane |

| Temperature | -78 °C to Room Temp. | Reflux |

| Typical Yield | 70-85% | 80-95% |

References

- Dilmac, A. M., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkivoc, 2014(4), 24-37.

-

Bruce, M. A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

- Wang, F., et al. (2007). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 46(5), 1604–1609.

-

Dilmac, A. M., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ResearchGate. [Link]

-

Arote, R. B., et al. (2016). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. [Link]

-

Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Irgum, K. (2002). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]

-

O'Brien, P. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

-

Kappe, C. O. (2004). Unexpected result of alkaline hydrolysis of Biginelli compounds. Sciforum. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

-

PubChem. 4-Cyanopiperidine. [Link]

-

PubChem. Ethyl 4-piperidinecarboxylate. [Link]

- Haddad, P. R., et al. (2006). Separation of a-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers. Analytical Chemistry, 78(15), 5284–5290.

-

Organic Syntheses. Piperidine, 1-ethyl-. [Link]

-

Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

-

PubChem. 4-Cyanopiperidine. [Link]

-

PubChem. Ethyl 4-piperidinecarboxylate. [Link]

-

Haddad, P. R., et al. (2006). Separation of a-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers. PubMed. [Link]

- Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(9), 2333.

-

IndiaMART. 1-Boc-4-cyanopiperidine CAS 91419-52-2 USA DELIVERY. [Link]

-

Brady, D., et al. (2005). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Hydrolysis of Ethyl 4-Ethylpiperidine-4-carboxylate

Welcome to the technical support center for the hydrolysis of ethyl 4-ethylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal yields of the desired product, 4-ethylpiperidine-4-carboxylic acid. The inherent steric hindrance of this tertiary ester presents unique challenges, which this guide will help you overcome with in-depth troubleshooting and validated protocols.

I. Troubleshooting Guide: Addressing Low Yields

This section addresses common issues encountered during the hydrolysis of ethyl 4-ethylpiperidine-4-carboxylate, providing explanations and actionable solutions.

Q1: Why is my yield of 4-ethylpiperidine-4-carboxylic acid consistently low?

Low yields in the hydrolysis of a sterically hindered ester like ethyl 4-ethylpiperidine-4-carboxylate can stem from several factors, primarily incomplete reaction or product degradation.

A1. Incomplete Hydrolysis due to Steric Hindrance: